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Compound of Interest

Compound Name:
1-(3-Bromophenyl)-1-

methylethylamine

Cat. No.: B1282138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 1-(3-Bromophenyl)-1-methylethylamine. Due to the limited availability of direct

experimental spectra for this specific molecule in public databases, this document focuses on

predicted spectroscopic values and general experimental methodologies. The information

herein is intended to serve as a valuable resource for the identification, characterization, and

quality control of 1-(3-Bromophenyl)-1-methylethylamine and its derivatives in a research

and development setting. This compound, as a bromophenyl derivative, holds potential as a

precursor or intermediate in the synthesis of more complex molecules.[1]

Chemical Structure and Properties
IUPAC Name: 1-(3-bromophenyl)-1-methylethylamine

Molecular Formula: C₉H₁₂BrN

Molecular Weight: 214.10 g/mol

CAS Number: While a specific CAS number for the free base is not readily available in the

search results, the hydrochloride salt is registered under CAS 676135-18-5.[1]
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The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 1-(3-Bromophenyl)-1-methylethylamine. These

predictions are based on the analysis of structurally similar compounds and established

spectroscopic principles.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS
at 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.4 - 7.1 m 4H Aromatic protons

~ 1.6 s 2H -NH₂ protons

~ 1.5 s 6H -C(CH₃)₂ protons

Predicted ¹³C NMR Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm) Assignment

~ 148 C-NH₂ (quaternary)

~ 130 - 122 Aromatic carbons

~ 55 -C(CH₃)₂

~ 30 -CH₃

Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3300 Medium, Broad N-H stretch (primary amine)

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Strong N-H bend (scissoring)

1600 - 1450 Medium Aromatic C=C stretch

1100 - 1000 Strong C-N stretch

800 - 600 Strong C-Br stretch

~ 780, ~ 700 Strong
meta-substituted benzene C-H

bend

Predicted Mass Spectrometry (EI-MS) Data
m/z Ratio Relative Intensity Assignment

213/215 High
[M]⁺• (Molecular ion peak with

bromine isotopes)

198/200 High [M - CH₃]⁺

118 Medium [M - Br - CH₃]⁺

104 Medium [C₈H₈]⁺

58 High [C₃H₈N]⁺ (α-cleavage)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above. Instrument parameters may need to be optimized for the specific sample and

equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Bromophenyl)-1-
methylethylamine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

KBr Pellet (for solids): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and

press into a thin, transparent pellet.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder (or pure KBr pellet).

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled

with a gas chromatograph (GC-MS) for sample introduction and separation.

Data Acquisition (EI-MS):

Ionization Energy: 70 eV.

Mass Range: m/z 40-400.

Source Temperature: 200-250 °C.

Data Analysis: Identify the molecular ion peak, considering the isotopic pattern of bromine

([⁷⁹Br]:[⁸¹Br] ≈ 1:1). Analyze the fragmentation pattern to deduce the structure of the fragment

ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1-(3-Bromophenyl)-1-methylethylamine.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Bromophenyl)-1-
methylethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282138#spectroscopic-data-for-1-3-bromophenyl-1-
methylethylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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